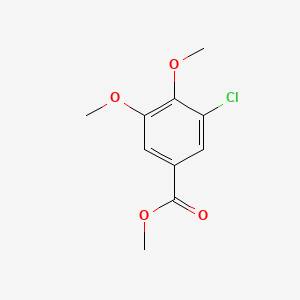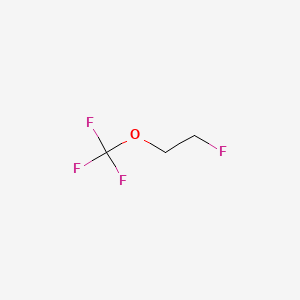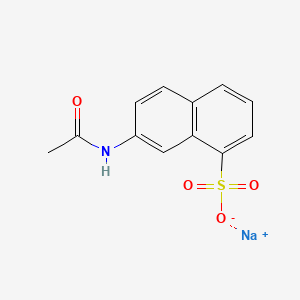
2-Phenyl-5-propylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenyl-5-propylpyridine is an organic compound with the molecular formula C14H15N It is a derivative of pyridine, characterized by a phenyl group at the second position and a propyl group at the fifth position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-5-propylpyridine can be achieved through several methods. One common approach involves the reaction of phenyl lithium with pyridine, followed by the introduction of a propyl group at the fifth position. This reaction typically requires anhydrous conditions and a suitable solvent such as tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 2-Phenyl-5-propylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or propyl groups, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted phenyl or propyl pyridine derivatives.
科学的研究の応用
2-Phenyl-5-propylpyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.
作用機序
The mechanism of action of 2-Phenyl-5-propylpyridine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that exhibit unique properties. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets involved depend on the specific application and context of use.
類似化合物との比較
2-Phenylpyridine: Similar structure but lacks the propyl group at the fifth position.
2-Phenyl-4-propylpyridine: Similar structure with the propyl group at the fourth position.
2-Phenyl-6-propylpyridine: Similar structure with the propyl group at the sixth position.
Uniqueness: 2-Phenyl-5-propylpyridine is unique due to the specific positioning of the phenyl and propyl groups, which can influence its chemical reactivity and interaction with other molecules. This distinct structure may result in different physical and chemical properties compared to its analogs, making it valuable for specific applications.
特性
CAS番号 |
85237-77-0 |
|---|---|
分子式 |
C14H15N |
分子量 |
197.27 g/mol |
IUPAC名 |
2-phenyl-5-propylpyridine |
InChI |
InChI=1S/C14H15N/c1-2-6-12-9-10-14(15-11-12)13-7-4-3-5-8-13/h3-5,7-11H,2,6H2,1H3 |
InChIキー |
TZNKZUKEYWZEDN-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CN=C(C=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Ethanone, 2-(cyclopropylaMino)-1-[4-[(2,4-dichlorophenoxy)Methyl]-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-](/img/structure/B12643949.png)






